molecular formula C9H6ClNO3S B082134 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 14483-57-9

3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B082134
CAS No.: 14483-57-9
M. Wt: 243.67 g/mol
InChI Key: PJPKUIGUNDJSLO-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a chloro-substituted thiophene ring attached to an isoxazole ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-chlorothiophene. This can involve halogenation, formylation, and other substitution reactions.

    Construction of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving appropriate precursors. This step often requires the use of reagents such as hydroxylamine and acetic anhydride.

    Coupling of the Rings: The thiophene and isoxazole rings are then coupled together through a series of reactions that may involve the use of coupling agents like palladium catalysts.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chloro group in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-thienyl)boronic acid
  • (2-Chloro-3-thienyl)acetic acid
  • 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole

Uniqueness

3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

14483-57-9

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13)

InChI Key

PJPKUIGUNDJSLO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O

Origin of Product

United States

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